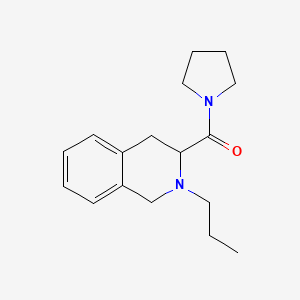![molecular formula C15H22N2O2 B7512592 N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide, also known as MMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMMP is a piperidine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and neuroprotection. By binding to the sigma-1 receptor, this compound can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in vitro. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide research, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the role of the sigma-1 receptor in various diseases, and the exploration of the potential therapeutic applications of this compound in various fields, including oncology and neuroscience. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. Its selectivity for the sigma-1 receptor and its various biochemical and physiological effects make it a valuable tool for investigating cellular processes and potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide can be synthesized through a variety of methods, including the reaction of 2-(methoxymethyl)phenylmagnesium bromide with 3-methylpiperidine-1-carboxylic acid chloride, or the reaction of 2-(methoxymethyl)phenylamine with 3-methylpiperidine-1-carboxylic acid chloride. The purity of the synthesized this compound can be confirmed through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling and neuroprotection. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-5-9-17(10-12)15(18)16-14-8-4-3-7-13(14)11-19-2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNDZMGGZZHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

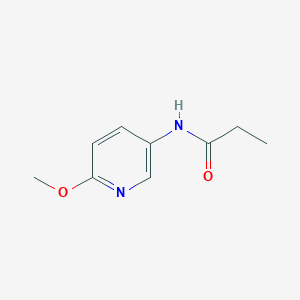
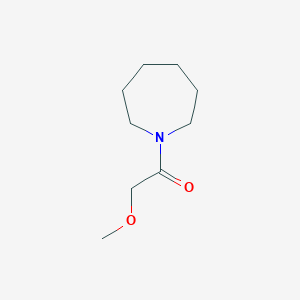

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
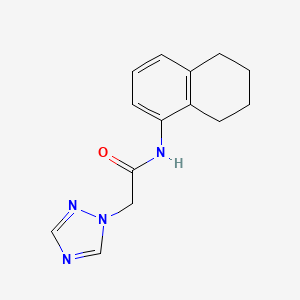

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
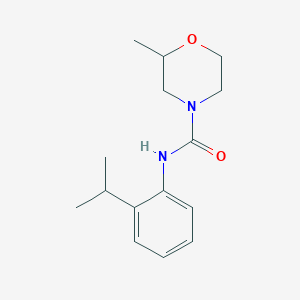
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
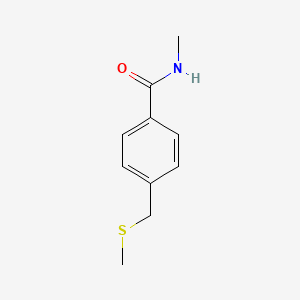
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)

